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Technical Support Center: PEGPH20 and
Thromboembolic Events
This guide provides researchers, scientists, and drug development professionals with technical

information regarding thromboembolic events (TEEs) associated with PEGPH20 and the

strategies to mitigate these events.

Frequently Asked Questions (FAQs)
Q1: What is PEGPH20 and its primary mechanism of action in oncology?

A1: Pegvorhyaluronidase alfa (PEGPH20) is a PEGylated recombinant human

hyaluronidase.[1] Its primary function in cancer therapy is to degrade hyaluronan (HA), a

glycosaminoglycan that accumulates in the tumor microenvironment of many cancers, such as

pancreatic ductal adenocarcinoma.[1][2] This degradation of HA reduces the interstitial fluid

pressure within the tumor, which in turn can decompress tumor blood vessels.[3] This action is

thought to increase the delivery and efficacy of co-administered chemotherapeutic agents.[1][4]

Q2: What is the association between PEGPH20 and thromboembolic events (TEEs)?

A2: Early clinical trials of PEGPH20 revealed a numeric imbalance and increased rate of TEEs

in patients receiving the drug.[1][5][6] For instance, in the initial stages of the HALO-202 study,

a notable imbalance in TEEs in the PEGPH20 arm led to a temporary clinical hold.[5][6][7]
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Patients with pancreatic cancer are already in a hypercoagulable state, and the administration

of PEGPH20 appeared to heighten this risk.[8]

Q3: What is the proposed mechanism for PEGPH20-induced thromboembolic events?

A3: While the exact mechanism is not fully elucidated, a leading hypothesis involves the rapid

degradation of high-molecular-weight hyaluronan (HMW-HA) into smaller fragments. These

low-molecular-weight HA (LMW-HA) fragments are biologically active and can potentially

interact with endothelial cells and immune cells. This interaction may lead to the release of pro-

inflammatory and pro-thrombotic factors, which can activate the coagulation cascade and

contribute to the formation of thrombi.

Mitigation Strategies
Q4: What are the primary strategies to mitigate the risk of TEEs during PEGPH20

administration?

A4: The primary mitigation strategy, implemented successfully in clinical trials like HALO-202

and HALO-301, is the prophylactic use of low-molecular-weight heparin (LMWH), such as

enoxaparin.[1][5][9] This strategy involves:

Patient Screening: Excluding patients with a high baseline risk of TEEs.[5]

Prophylactic Anticoagulation: Administering LMWH to all patients receiving PEGPH20.[5][8]

In the HALO-202 study, enoxaparin was administered at a dose of 1 mg/kg/day.[10]

This approach was effective in reducing the rate of TEEs in both the PEGPH20 and control

arms of the studies, making the rates comparable between the groups.[1][6][7]

Q5: Was the LMWH prophylaxis effective?

A5: Yes. After the implementation of enoxaparin prophylaxis in the HALO-202 study, the TEE

rates became comparable between the PEGPH20 plus chemotherapy arm (14%) and the

chemotherapy alone arm (10%).[6][7] This demonstrated that the prophylactic use of LMWH

was an effective strategy for mitigating the increased risk of TEEs.[1]

Quantitative Data Summary

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.onclive.com/view/pegph20-offers-new-mechanism-for-attacking-pancreas-tumors
https://pmc.ncbi.nlm.nih.gov/articles/PMC7499614/
https://ascopubs.org/doi/10.1200/JCO.20.00590
https://www.jwatch.org/na52495/2020/10/28/pegvorhyaluronidase-alfa-metastatic-pancreatic-cancer
https://ascopubs.org/doi/10.1200/JCO.20.00590
https://ascopubs.org/doi/10.1200/JCO.20.00590
https://www.onclive.com/view/pegph20-offers-new-mechanism-for-attacking-pancreas-tumors
https://cdn.clinicaltrials.gov/large-docs/87/NCT01839487/Prot_000.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7499614/
https://pubmed.ncbi.nlm.nih.gov/29232172/
https://www.asco.org/abstracts-presentations/ABSTRACT183285
https://pubmed.ncbi.nlm.nih.gov/29232172/
https://www.asco.org/abstracts-presentations/ABSTRACT183285
https://pmc.ncbi.nlm.nih.gov/articles/PMC7499614/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15189429?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following tables summarize the incidence of thromboembolic events in key clinical trials

involving PEGPH20.

Table 1: Thromboembolic Event (TEE) Rates in the HALO-202 Study (Stage 2 - After LMWH

Implementation)

Treatment Arm Any Grade TEE Rate

PEGPH20 + Nab-paclitaxel/Gemcitabine (PAG) 14%

Nab-paclitaxel/Gemcitabine (AG) 10%

Data from the HALO-202 randomized phase II study after the protocol was amended to include

enoxaparin prophylaxis.[6][7]

Table 2: Grade ≥3 Adverse Events in HALO-301 Study (with Enoxaparin Prophylaxis)

Adverse Event PEGPH20 + AG (%) Placebo + AG (%)

Thromboembolic Events 6.5% 7.1%

Fatigue 16.0% 9.6%

Muscle Spasms 6.5% 0.6%

Hyponatremia 8.0% 3.8%

Data from the HALO-301 randomized phase III trial where enoxaparin prophylaxis was

standard.[1][5]

Troubleshooting and Experimental Guides
Q6: We are observing an increase in coagulation markers (e.g., D-dimer) in our preclinical

animal model after PEGPH20 administration. Is this expected?

A6: Yes, an elevation in coagulation markers can be an expected pharmacodynamic effect of

PEGPH20, reflecting the pro-thrombotic potential observed in early clinical trials. This is

consistent with the proposed mechanism of LMW-HA fragments activating the coagulation
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system. It is crucial to monitor these markers and to consider the inclusion of a prophylactic

LMWH arm in your study design to assess its mitigating effects.

Q7: What is a general protocol for monitoring coagulation in a preclinical study of PEGPH20?

A7: Below is a generalized protocol for monitoring coagulation status in a preclinical model.

Specific parameters and time points should be optimized for your model system.

General Protocol: Monitoring Coagulation in Preclinical
Models

Animal Model: Use a relevant tumor model, preferably one known to have high hyaluronan

levels (e.g., pancreatic, breast).

Treatment Groups:

Vehicle Control

Chemotherapy alone (if applicable)

PEGPH20 alone

PEGPH20 + Chemotherapy

PEGPH20 + Chemotherapy + LMWH

Blood Sampling:

Collect baseline blood samples prior to the first dose.

Collect subsequent samples at time points relevant to PEGPH20's half-life (e.g., 6, 24, 48

hours post-dose) and after several doses to assess cumulative effects.

Use an appropriate anticoagulant for plasma collection (e.g., sodium citrate for coagulation

assays).

Assays:
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D-dimer: A marker of fibrin degradation and coagulation activation.

Prothrombin Fragment 1+2 (F1+2): A marker of thrombin generation.

Thrombin-Antithrombin (TAT) complexes: An indicator of in vivo thrombin formation.

Platelet Counts: To monitor for thrombocytopenia.

Histopathology:

At the study endpoint, harvest organs (especially lungs and liver) and the tumor.

Perform histological analysis (e.g., H&E staining) to look for evidence of microthrombi.

Data Analysis: Compare the levels of coagulation markers between treatment groups at each

time point to assess the pro-thrombotic effect of PEGPH20 and the efficacy of LMWH

mitigation.

Visualizations: Pathways and Workflows
Proposed Mechanism of PEGPH20-Associated
Thromboembolism
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Caption: Proposed mechanism of PEGPH20-induced TEEs and LMWH mitigation.
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Caption: Workflow for assessing TEE risk in preclinical PEGPH20 studies.
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Caption: Troubleshooting guide for unexpected coagulation marker results.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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